2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15031033
InChI: InChI=1S/C21H17FN4OS/c22-13-10-8-12(9-11-13)19-18-15(5-3-6-16(18)27)23-20(25-19)26-21-24-14-4-1-2-7-17(14)28-21/h1-2,4,7-11,19H,3,5-6H2,(H2,23,24,25,26)
SMILES:
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

CAS No.:

Cat. No.: VC15031033

Molecular Formula: C21H17FN4OS

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one -

Specification

Molecular Formula C21H17FN4OS
Molecular Weight 392.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one
Standard InChI InChI=1S/C21H17FN4OS/c22-13-10-8-12(9-11-13)19-18-15(5-3-6-16(18)27)23-20(25-19)26-21-24-14-4-1-2-7-17(14)28-21/h1-2,4,7-11,19H,3,5-6H2,(H2,23,24,25,26)
Standard InChI Key RFROMTHAXRSRMI-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1

Introduction

Structural Features and Classification

Molecular Architecture

The compound’s molecular formula, C21H17FN4OS\text{C}_{21}\text{H}_{17}\text{FN}_4\text{OS}, reflects a fusion of three critical structural domains:

  • Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient nature and capacity to engage in π-π stacking interactions with biological targets .

  • Tetrahydroquinazolinone core: A partially saturated quinazolinone system that enhances metabolic stability compared to fully aromatic analogs. The ketone group at position 5 introduces hydrogen-bonding potential.

  • 4-Fluorophenyl substituent: The fluorine atom at the para position of the phenyl ring enhances lipophilicity and modulates electronic effects, potentially improving blood-brain barrier permeability.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular Weight392.5 g/mol
IUPAC Name2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one
Canonical SMILESC1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area97.8 Ų

The compound’s three-dimensional conformation, as revealed by its InChIKey (RFROMTHAXRSRMI-UHFFFAOYSA-N), suggests a rigid scaffold with limited rotational freedom, a feature often associated with selective target binding.

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves sequential nucleophilic substitutions and cyclization reactions. A generalized approach includes:

  • Formation of the tetrahydroquinazolinone core: Cyclocondensation of 4-fluorobenzaldehyde with cyclohexanone derivatives under acidic conditions generates the tetrahydroquinazolinone skeleton.

  • Introduction of the benzothiazole-2-amine group: Coupling the core with 2-aminobenzothiazole via nucleophilic aromatic substitution, often catalyzed by palladium complexes in inert atmospheres.

  • Optimization of reaction conditions: Controlled temperatures (70–100°C) and anhydrous solvents (e.g., DMF or THF) are critical to achieving yields exceeding 60% while minimizing side reactions.

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification often employs gradient elution with hexane/ethyl acetate mixtures. Recrystallization from dichloromethane-methanol systems yields crystals suitable for X-ray diffraction analysis, though no published crystallographic data exists to date.

CompoundTarget ActivityIC₅₀/EC₅₀Cell Line/ModelSource
3ad HSV-1 inhibition50 μM (91% inhibition)Vero cellsPMC8113790
5a BVDV replication inhibition12 μMMDBK cellsPMC8113790
N-[2-(Benzothiazol-2-ylamino)...MCF-7 cytotoxicity8.2 μMBreast cancer cellsVulcanchem

Related Compounds and Research Findings

Benzothiazole-Quinazolinone Hybrids

Patent WO2009087127A1 discloses modulators of amyloid-beta aggregation containing benzothiazol-2-ylamino groups . While distinct in application, these compounds share synthetic intermediates with the target molecule, underscoring the versatility of benzothiazole-quinazolinone frameworks in drug design .

Fluorophenyl-Containing Derivatives

The 4-fluorophenyl motif appears in antiviral agents like 4a (Fig. 2 in ), a thiazolylbenzimidazole derivative active against HBV (EC₅₀ = 3.7 μM in HepG2.2.15 cells) . Fluorine’s electronegativity likely enhances target binding through dipole interactions, a property exploitable in optimizing the subject compound’s pharmacokinetics .

Chemical Reactivity and Derivative Synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator